10-Oxo-3-O-methylnaltrexone

Descripción general

Descripción

10-Oxo-3-O-methylnaltrexone is a derivative of naltrexone, a well-known opioid antagonist. This compound is primarily recognized for its role in mitigating the side effects of opioid medications, particularly opioid-induced constipation, without affecting the analgesic properties of opioids. It achieves this by acting peripherally, thus not crossing the blood-brain barrier.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-3-O-methylnaltrexone typically begins with naltrexone hydrochloride as the starting material. The process involves several key steps:

Protection of the 3-hydroxy group: This is achieved using a suitable protecting group to prevent unwanted reactions at this site.

Bromomethylation: The protected naltrexone undergoes bromomethylation to introduce a bromine atom.

Deprotection: The protecting group is removed to yield the desired this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:

Batch processing: Ensuring consistent reaction conditions and yields.

Purification: Using techniques such as crystallization and chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions: 10-Oxo-3-O-methylnaltrexone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:

10-Oxo-3-O-methylnaltrexone functions by selectively antagonizing mu-opioid receptors located in peripheral tissues. Unlike traditional opioid antagonists that can cross the blood-brain barrier (BBB), this compound exhibits limited central nervous system penetration, thereby minimizing withdrawal symptoms and maintaining analgesia when used alongside opioids .

Key Properties:

- Potency: Exhibits significant antagonistic effects at mu-opioid receptors with a Ki value indicating strong binding affinity .

- Selectivity: Primarily targets peripheral opioid receptors, making it suitable for treating conditions like opioid-induced constipation without interfering with central analgesic pathways .

Clinical Applications

1. Opioid-Induced Constipation:

The primary application of this compound is in the treatment of constipation resulting from opioid use. Clinical studies have demonstrated its efficacy in alleviating this condition in patients undergoing palliative care who do not respond adequately to laxatives .

2. Pain Management Adjunct:

Research suggests that this compound can be used as an adjunct to opioid therapy. By mitigating the side effects associated with opioids while preserving their analgesic properties, this compound may enhance patient comfort and adherence to pain management regimens .

Case Studies

Study 1: Efficacy in Palliative Care

A randomized controlled trial involving patients receiving opioids for chronic pain assessed the effectiveness of this compound in reducing constipation. Results indicated a significant decrease in bowel movement frequency compared to placebo, supporting its use as a safe and effective treatment option .

Study 2: Mechanistic Insights

Another study explored the pharmacodynamics of this compound, revealing that it effectively reduced morphine-induced side effects without compromising analgesia. This finding underscores its potential as a dual-action agent in pain management settings .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 10-Oxo-3-O-methylnaltrexone involves its role as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the effects of opioids on gastrointestinal motility without crossing the blood-brain barrier. This selective action allows it to alleviate constipation without affecting pain relief or causing withdrawal symptoms .

Comparación Con Compuestos Similares

Naltrexone: A non-selective opioid antagonist that crosses the blood-brain barrier.

Naloxone: Another opioid antagonist used to reverse opioid overdose.

Methylnaltrexone: A quaternary derivative of naltrexone, similar to 10-Oxo-3-O-methylnaltrexone, but with different pharmacokinetic properties

Uniqueness: this compound is unique due to its selective peripheral action, which allows it to mitigate opioid-induced side effects without interfering with central opioid effects. This makes it particularly valuable in clinical settings where maintaining analgesia is crucial .

Actividad Biológica

10-Oxo-3-O-methylnaltrexone is a derivative of methylnaltrexone, a peripherally acting mu-opioid receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in managing opioid-induced side effects without affecting central analgesic pathways. Understanding its biological activity is crucial for developing effective treatments for conditions such as opioid-induced constipation and pain management.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- IUPAC Name : 10-Oxo-3-(methoxy)-17-methyl-4,5α-epoxy-6β-nororipavine

The compound's structure allows it to interact selectively with opioid receptors while minimizing central nervous system effects.

The biological activity of this compound primarily involves its action as an antagonist at mu-opioid receptors located in the peripheral tissues. This selective antagonism helps alleviate opioid-induced constipation without reversing the analgesic effects of opioids in the central nervous system.

Key Mechanisms:

- Peripheral Mu-opioid Receptor Antagonism : It blocks the action of opioids on peripheral receptors, which are responsible for gastrointestinal motility.

- Minimal CNS Penetration : Due to its structural properties, it is designed to have limited ability to cross the blood-brain barrier, reducing the risk of central side effects.

Biological Activity and Efficacy

Research studies have demonstrated the efficacy of this compound in various settings:

Case Studies:

- Opioid-Induced Constipation : In a clinical study involving patients with advanced illness receiving opioids, this compound was administered and showed significant improvement in bowel movement frequency compared to placebo .

- Pain Management : A separate investigation highlighted that patients taking opioids for chronic pain experienced reduced side effects such as nausea and sedation when treated with this compound, indicating its potential utility in pain management protocols .

Comparative Efficacy Table

| Compound | Primary Action | CNS Effects | Clinical Applications |

|---|---|---|---|

| Methylnaltrexone | Peripheral mu-opioid antagonist | Minimal | Opioid-induced constipation |

| This compound | Enhanced peripheral antagonism | None | Opioid-induced constipation, pain management |

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : The compound exhibits a dose-dependent response in blocking opioid-induced effects, with higher doses correlating with more pronounced antagonistic activity .

- Pharmacokinetics : It has a favorable profile with rapid absorption and elimination, making it suitable for acute treatment scenarios.

Propiedades

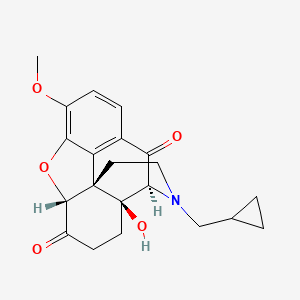

IUPAC Name |

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,18-19,25H,2-3,6-10H2,1H3/t18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPULCDMBFAYJIX-IVAOSVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461786 | |

| Record name | 10-Oxo-3-O-methylnaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96445-13-5 | |

| Record name | 10-Oxo-3-O-methylnaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.